5-Fluoro-3-methoxy-1,7-naphthyridin-8(7H)-one

DHFR inhibition Antifolate Selectivity profiling

This 5-fluoro-3-methoxy substituted naphthyridinone is a validated DHFR inhibitor (IC₅₀ 59 nM) with 68-fold selectivity over thioredoxin reductase 1. Its distinct substitution pattern ensures target engagement reproducibility in CDK8/19 programs. Procure this 97% pure building block to avoid assay variability from generic analogs.

Molecular Formula C9H7FN2O2
Molecular Weight 194.16 g/mol
Cat. No. B11901270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-3-methoxy-1,7-naphthyridin-8(7H)-one
Molecular FormulaC9H7FN2O2
Molecular Weight194.16 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C(=O)NC=C2F)N=C1
InChIInChI=1S/C9H7FN2O2/c1-14-5-2-6-7(10)4-12-9(13)8(6)11-3-5/h2-4H,1H3,(H,12,13)
InChIKeyPVEFXRHGXYTRQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-3-methoxy-1,7-naphthyridin-8(7H)-one: Fluorinated Naphthyridinone Scaffold for Kinase and Antifolate Research Procurement


5-Fluoro-3-methoxy-1,7-naphthyridin-8(7H)-one (CAS: 1956318-18-5) is a fluorinated 1,7-naphthyridin-8-one derivative with a molecular formula of C₉H₇FN₂O₂ and a molecular weight of 194.16 g/mol . The compound features a 5-fluoro substituent and a 3-methoxy group on the 1,7-naphthyridin-8-one core, a scaffold that has been explored in the development of kinase inhibitors and antifolate agents [1]. Predicted physicochemical properties include a boiling point of 460.6±45.0 °C, density of 1.40±0.1 g/cm³, pKa of 9.44±0.40, and LogP of 1.07, with a topological polar surface area (TPSA) of 54.98 Ų . This compound serves as a functionalized heterocyclic building block for medicinal chemistry programs targeting DHFR, CDK8/19, and related enzymatic pathways [2][3].

Why 5-Fluoro-3-methoxy-1,7-naphthyridin-8(7H)-one Cannot Be Casually Substituted: Positional Substituent Effects on Target Engagement and Physicochemical Profile


Generic substitution of 5-Fluoro-3-methoxy-1,7-naphthyridin-8(7H)-one with other 1,7-naphthyridin-8-one analogs is not straightforward due to the critical role of the 5-fluoro and 3-methoxy substitution pattern in modulating both target binding affinity and physicochemical properties. In the context of CDK8 inhibition, the 1,7-naphthyridin-8-one core functions as a hinge-binding motif, but the presence of a 5-fluoro substituent has been shown to enhance metabolic stability and binding interactions with biological targets [1]. For DHFR inhibition, the specific substitution pattern directly impacts the compound's ability to interact with the enzyme's active site, as demonstrated by the IC₅₀ of 59 nM for this compound against recombinant human DHFR, with approximately 68-fold selectivity over rat thioredoxin reductase 1 [2]. Additionally, the 5-fluoro-3-methoxy substitution pattern confers distinct physicochemical parameters (LogP = 1.07, TPSA = 54.98 Ų, pKa = 9.44) that differ from unsubstituted or mono-substituted analogs . These differences affect solubility, permeability, and formulation behavior. Consequently, substituting this compound with a different naphthyridinone analog without empirical validation risks altering target engagement, selectivity profile, and downstream assay reproducibility.

Quantitative Differentiation Evidence: 5-Fluoro-3-methoxy-1,7-naphthyridin-8(7H)-one vs. Structural Analogs and In-Class Candidates


DHFR Inhibition: 68-Fold Selectivity Window Over Thioredoxin Reductase 1

5-Fluoro-3-methoxy-1,7-naphthyridin-8(7H)-one demonstrates potent inhibition of recombinant human dihydrofolate reductase (DHFR) with an IC₅₀ of 59 nM [1]. In a cross-target selectivity assessment against rat thioredoxin reductase 1 (cytoplasmic), the compound exhibited substantially weaker inhibition with IC₅₀ values of 4,000 nM (60 min incubation) and 5,700 nM (30 min incubation) [1]. This yields a selectivity window of approximately 68-fold to 97-fold for DHFR over thioredoxin reductase 1. In comparison, the structurally related 1,7-naphthyridinone analog BAY-091 (a PIP4K2A inhibitor) demonstrates a different selectivity profile entirely, with >2,500-fold selectivity over other lipid kinases but no reported DHFR activity [2]. The fluorine substitution at the 5-position is known to enhance metabolic stability and binding interactions, while the methoxy group at the 3-position contributes to the compound's distinct target engagement profile relative to unsubstituted naphthyridinones [3].

DHFR inhibition Antifolate Selectivity profiling Enzyme inhibition

CDK8 Inhibition Potency: 5-Fluoro Substitution Enables Low Nanomolar Affinity

5-Fluoro-3-methoxy-1,7-naphthyridin-8(7H)-one was identified as the core scaffold for a series of potent CDK8 inhibitors developed through structure-based optimization [1]. In this medicinal chemistry program, the 1,7-naphthyridin-8-one core with 5-fluoro substitution served as the optimal hinge-binding motif. The optimized derivative Compound 24, which retains the 5-fluoro-3-methoxy-1,7-naphthyridin-8-one scaffold with additional indazole substitution, exhibited CDK8 IC₅₀ < 5 nM and CDK19 IC₅₀ < 10 nM [1]. In contrast, 6-azaindole-based scaffolds explored in the same study failed to achieve comparable potency. The 5-fluoro substituent was critical for maintaining low nanomolar affinity while preserving favorable physicochemical properties [1]. This potency profile distinguishes the compound from alternative naphthyridine-based kinase inhibitors such as BAY-091 (PIP4K2A Kd = 7.1 nM) and SYK inhibitors (IC₅₀ values ranging from 3-100 nM depending on substitution) [2][3]. The 5-fluoro-3-methoxy substitution pattern on the 1,7-naphthyridin-8-one core specifically enables high-affinity CDK8/19 engagement that is not achievable with unsubstituted or differently substituted naphthyridinone analogs.

CDK8 inhibition Kinase inhibitor Mediator complex Transcriptional regulation

Hydrogen Bond Donor Capacity: pKa and TPSA Differentiation from Unsubstituted Naphthyridinones

5-Fluoro-3-methoxy-1,7-naphthyridin-8(7H)-one possesses a predicted pKa of 9.44±0.40, LogP of 1.07, and TPSA of 54.98 Ų . The 5-fluoro substituent enhances lipophilicity (LogP = 1.07) compared to non-fluorinated naphthyridinone analogs, which generally exhibit lower LogP values, while maintaining a moderate TPSA value well within the drug-like range (<140 Ų). In contrast, structurally related compounds such as 2-Chloro-7-methyl-1,7-naphthyridin-8(7H)-one exhibit increased lipophilicity due to the 2-chloro substituent but lack the hydrogen bond donor capacity associated with the unsubstituted lactam NH of the target compound . The MIF inhibitor study comparing naphthyridinones with quinolines demonstrated that the naphthyridinone lactam carbonyl forms an additional hydrogen bond with Lys32 (O-N distance 2.8-3.0 Å) that quinolines cannot form, yet this did not translate to increased potency in that specific system [1]. The 5-fluoro-3-methoxy substitution pattern confers distinct permeability and solubility characteristics relative to both unsubstituted naphthyridinones and alternative heterocyclic cores (e.g., quinolines, 6-azaindoles), affecting formulation and assay compatibility.

Physicochemical properties Drug-likeness Permeability Solubility

Validated Application Scenarios for 5-Fluoro-3-methoxy-1,7-naphthyridin-8(7H)-one Procurement in Drug Discovery


DHFR Inhibitor Probe Development and Selectivity Profiling

This compound is suitable for DHFR inhibitor probe development programs requiring a well-characterized starting scaffold with documented potency (IC₅₀ = 59 nM against human DHFR) and established selectivity data (68- to 97-fold window over thioredoxin reductase 1) [1]. Researchers can use this compound as a reference inhibitor for DHFR enzymatic assays or as a scaffold for further SAR exploration. The available selectivity data reduces the risk of confounding off-target effects in cell-based antifolate studies.

CDK8/19 Kinase Inhibitor Lead Optimization

The 5-fluoro-3-methoxy-1,7-naphthyridin-8-one core has been validated in a published structure-based optimization campaign that yielded CDK8 inhibitors with IC₅₀ < 5 nM and CDK19 inhibitors with IC₅₀ < 10 nM [2]. Medicinal chemistry teams pursuing CDK8/19 programs for oncology or transcriptional regulation applications can procure this compound as a starting scaffold, leveraging the established SAR around the 5-fluoro substitution for hinge-binding optimization.

Fluorinated Heterocyclic Building Block for Kinase-Focused Libraries

As a fluorinated naphthyridine derivative with a defined substitution pattern (5-fluoro, 3-methoxy) and favorable physicochemical properties (LogP = 1.07, TPSA = 54.98 Ų, pKa = 9.44) , this compound serves as a functionalized building block for synthesizing kinase-focused compound libraries. The fluorine substituent enhances metabolic stability and binding interactions, while the methoxy group provides a handle for further derivatization [3]. Library synthesis teams can incorporate this scaffold into parallel synthesis workflows targeting ATP-competitive kinase inhibitors.

Comparative Selectivity Studies Across Naphthyridinone Scaffolds

The compound's distinct substitution pattern (5-fluoro-3-methoxy) enables comparative selectivity studies against other naphthyridinone-based inhibitors such as BAY-091 (PIP4K2A-selective) and SYK inhibitors [4]. Researchers investigating scaffold-dependent kinase selectivity can procure this compound alongside other naphthyridinone variants to map substitution-dependent target engagement across the kinome, leveraging published selectivity profiles of related scaffolds as benchmarks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Fluoro-3-methoxy-1,7-naphthyridin-8(7H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.